molecular formula C18H21N3O3S2 B2840311 2-methylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide CAS No. 804489-70-1

2-methylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide

Cat. No. B2840311
CAS RN: 804489-70-1
M. Wt: 391.5
InChI Key: ZAVURWHOVOWFEL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, pyrimidine derivatives can undergo a variety of reactions .

Scientific Research Applications

Chemical Synthesis Applications

The compound has been involved in chemical reactions yielding novel heterocyclic structures. For instance, alternative products in one-pot reactions involving benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, and ω-bromoacetophenone have been identified, showcasing the compound's role in facilitating diverse chemical transformations (A. Krauze et al., 2007). Additionally, it has been utilized in the synthesis of pyrrolidines, pyrrolizidines, indolizidines, and quinolizidines through cyclization of acetylenic sulfones with beta and gamma-chloroamines, indicating its significance in the construction of complex nitrogen-containing cycles (T. G. Back & K. Nakajima, 2000).

Kinetic and Optimization Studies

The compound has been central to studies aiming at optimizing reaction conditions for the synthesis of pyrimidin-4-one derivatives, with a focus on high-yield strategies and understanding the kinetics of these reactions (U. Chmielowiec et al., 2004). This highlights its role in improving the efficiency and effectiveness of synthetic pathways for pharmacologically relevant structures.

Pharmacological Research

Though direct applications in pharmacology were not explicitly mentioned in the provided studies, the synthesis of complex heterocyclic compounds often underpins the development of new drugs and therapeutic agents. The structural motifs generated using "2-methylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide" in synthesis can be pivotal for creating molecules with potential pharmacological activities. For example, the synthesis of piperidines and other cyclic compounds is crucial in medicinal chemistry for their known biological activities (T. G. Back & K. Nakajima, 2000).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrimidine derivatives have pharmacological effects, including anti-inflammatory, antibacterial, antiviral, and antifungal activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to minimize any potential risks .

Future Directions

The future research directions for this compound could include further studies on its synthesis, properties, and potential applications. This could involve testing its activity against various biological targets, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

2-methylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c1-25-18-16(9-6-10-19-18)17(22)20-14-7-5-8-15(13-14)26(23,24)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVURWHOVOWFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide

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